cyclic ADP-ribose

概要

説明

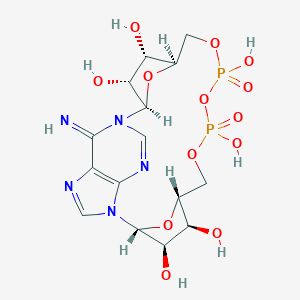

環状アデノシン二リン酸リボースは、細胞シグナル伝達において重要な役割を果たす環状アデニンヌクレオチドです。 これは、筋収縮、受精、分泌などのさまざまな生理学的プロセスに不可欠なカルシウムシグナル伝達経路に関与するセカンドメッセンジャーです .

準備方法

環状アデノシン二リン酸リボースは、ADP-リボシルシクラーゼの作用によってニコチンアミドアデニンジヌクレオチドから合成されます . この反応には、アデノシン二リン酸リボースの環状構造を形成するための環状化が含まれます。 このプロセスは、高濃度のニコチンアミドの存在下で逆転し、環状アデノシン二リン酸リボースからニコチンアミドアデニンジヌクレオチドを生成します . 産業生産方法では、通常、反応を効率的に触媒する組換え酵素が使用されます。

化学反応の分析

環状アデノシン二リン酸リボースは、加水分解や環状化など、さまざまな化学反応を受けます。 加水分解反応は、ADP-リボシルシクラーゼによって触媒され、環状アデノシン二リン酸リボースをアデノシン二リン酸リボースに戻します . これらの反応で使用される一般的な試薬には、ニコチンアミドやADP-リボシルシクラーゼ酵素が含まれます。 これらの反応から形成される主要な生成物は、アデノシン二リン酸リボースとニコチンアミドアデニンジヌクレオチドです .

科学研究への応用

環状アデノシン二リン酸リボースには、数多くの科学研究への応用があります。 化学では、ヌクレオチド環状化反応を研究するためのモデル化合物として使用されます。 生物学では、カルシウムシグナル伝達経路における重要なプレーヤーであり、筋収縮、受精、分泌などのプロセスに影響を与えます . 医学では、環状アデノシン二リン酸リボースは、心房細動や神経変性疾患などのカルシウムシグナル伝達調節異常関連疾患における潜在的な治療効果について調査されています . 産業では、生物試料中のカルシウムレベルを検出するためのバイオセンサーや診断アッセイの開発に使用されています .

科学的研究の応用

Cellular Signaling Mechanisms

Cyclic ADP-ribose as a Calcium Mobilizer

cADPR is synthesized from NAD⁺ by enzymes such as CD38 and is crucial for the mobilization of intracellular calcium stores. It acts primarily through the ryanodine receptors on the endoplasmic reticulum, facilitating Ca²⁺ release into the cytoplasm. This mechanism is vital for various cellular functions, including muscle contraction, neurotransmitter release, and insulin secretion from pancreatic beta-cells .

Role in Insulin Secretion

Recent studies have shown that cADPR plays a significant role in insulin secretion in response to glucose stimulation. In pancreatic beta-cells, cADPR acts as a second messenger that enhances Ca²⁺ release from internal stores, thereby promoting insulin release . This pathway highlights cADPR's potential as a target for diabetes treatment.

Therapeutic Applications

Potential in Cardiovascular Health

Research indicates that cADPR may have protective effects on cardiac function. For instance, it has been suggested that enhancing cADPR signaling could improve heart contractility and protect against ischemic damage during heart attacks . This therapeutic angle is being explored in developing drugs that modulate cADPR levels to enhance cardiac function.

Cancer Therapy

The modulation of cADPR signaling pathways has implications in cancer therapy. Studies have shown that cADPR can influence apoptosis and cell proliferation in various cancer cell lines. By manipulating cADPR levels, researchers aim to develop strategies to induce apoptosis in cancer cells while sparing normal cells .

Research Findings and Case Studies

Emerging Isomers of this compound

Recent findings have identified different isomers of cADPR, such as 2'cADPR and 3'cADPR, produced by bacterial TIR domains. These isomers exhibit distinct biological activities; for example, 3'cADPR acts as an antiviral agent and suppresses plant immunity . Understanding these isomers broadens the scope of cADPR applications beyond mammalian systems.

作用機序

環状アデノシン二リン酸リボースは、細胞内貯蔵からカルシウムを動員することによって効果を発揮します。 これは、小胞体上のリアノジン受容体を活性化し、カルシウムを細胞質に放出します . 細胞質のカルシウム濃度の上昇は、さまざまな下流のシグナル伝達経路をトリガーし、生理学的プロセスを調節します。 さらに、環状アデノシン二リン酸リボースは、TRPM2チャネルを活性化し、カルシウム流入にさらに貢献する可能性があります .

類似の化合物との比較

環状アデノシン二リン酸リボースは、環状アデノシン一リン酸や環状グアノシン一リン酸などの他の環状ヌクレオチドに似ています。 これは、細胞内貯蔵からカルシウムを動員する独自の能力により、これらの他の化合物とは異なります . 類似の化合物には、アデノシン二リン酸リボース、環状イノシン二リン酸リボース、ニコチン酸アデニンジヌクレオチドリン酸などがあります . これらの化合物はそれぞれ、細胞シグナル伝達において異なる役割を果たしますが、環状アデノシン二リン酸リボースは、カルシウムシグナル伝達における特定の機能により、ユニークです。

類似化合物との比較

Cyclic adenosine diphosphate ribose is similar to other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. its unique ability to mobilize calcium from intracellular stores distinguishes it from these other compounds . Similar compounds include adenosine diphosphate ribose, cyclic inosine diphosphate ribose, and nicotinic acid adenine dinucleotide phosphate . Each of these compounds has distinct roles in cellular signaling, but cyclic adenosine diphosphate ribose’s specific function in calcium signaling makes it unique.

生物活性

Cyclic ADP-ribose (cADPR) is recognized as a crucial second messenger in cellular signaling, particularly in the mobilization of calcium ions (Ca²⁺) within various biological systems. This article delves into the biological activity of cADPR, detailing its mechanisms, physiological roles, and implications in health and disease through diverse research findings.

Overview of this compound

This compound is synthesized from NAD⁺ by the enzyme ADP-ribosyl cyclase and serves as a potent modulator of ryanodine receptors (RyRs), which are integral to Ca²⁺ release from the endoplasmic reticulum. The compound is characterized by its ability to induce Ca²⁺ signaling across different cell types, including neurons, pancreatic beta cells, and smooth muscle cells .

- Calcium Mobilization : cADPR primarily functions by binding to RyRs, leading to an increase in intracellular Ca²⁺ levels. This effect is pivotal in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion .

- Synthesis and Hydrolysis : The synthesis of cADPR is catalyzed by CD38 and other enzymes, while its degradation is mediated by cADPR hydrolase. The balance between these processes regulates cellular Ca²⁺ homeostasis .

- Cell-Permeant Analogues : Recent studies have focused on developing cell-permeant analogs of cADPR that can bypass membrane impermeability issues. These analogs have been shown to effectively increase cytosolic Ca²⁺ levels when introduced into cells .

Physiological Roles

- Neurotransmitter Release : In neuronal cells, cADPR facilitates the release of neurotransmitters by enhancing Ca²⁺ influx during depolarization events. This mechanism underscores its role in synaptic transmission and plasticity .

- Insulin Secretion : In pancreatic beta cells, cADPR plays a critical role in insulin secretion triggered by glucose metabolism. It enhances Ca²⁺ mobilization from the endoplasmic reticulum, crucial for insulin granule exocytosis .

- Smooth Muscle Contraction : In airway smooth muscle cells, cADPR modulates agonist-induced Ca²⁺ responses, influencing contraction dynamics and airway resistance .

Table 1: Summary of Key Research Findings on cADPR

Clinical Implications

The dysregulation of cADPR signaling has been implicated in various pathophysiological conditions:

- Cardiovascular Diseases : Alterations in Ca²⁺ signaling mediated by cADPR may contribute to cardiac dysfunctions.

- Neurodegenerative Disorders : Changes in cADPR levels can affect neuronal health and are being studied as potential biomarkers for diseases like Alzheimer's.

- Diabetes : Targeting the pathways involving cADPR could provide new avenues for enhancing insulin secretion and managing blood glucose levels.

特性

IUPAC Name |

(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOHYSXSASDCEA-KEOHHSTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896995 | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119340-53-3 | |

| Record name | Cyclic ADP-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic ADP-ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclic adenosine diphosphate-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIC ADP-RIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。